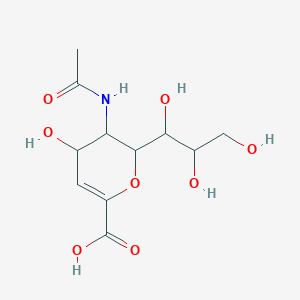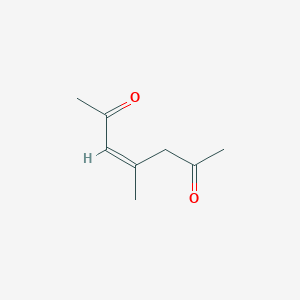
(Z)-4-Methylhept-3-ene-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-Methylhept-3-ene-2,6-dione, also known as diacetyl, is a yellowish-green organic compound with a strong buttery flavor and aroma. It is commonly used as a food flavoring and as a component in the production of various industrial chemicals. In recent years, diacetyl has gained attention in the scientific community due to its potential health effects on workers in the food and chemical industries.
作用机制
The mechanism of action for (Z)-4-Methylhept-3-ene-2,6-dione's potential health effects is not fully understood. However, studies suggest that (Z)-4-Methylhept-3-ene-2,6-dione may cause damage to the respiratory and neurological systems through oxidative stress and inflammation.
生化和生理效应
Diacetyl exposure has been shown to cause a variety of biochemical and physiological effects in animal and human studies. These effects include increased levels of oxidative stress markers, inflammation in the respiratory and neurological systems, and alterations in neurotransmitter levels.
实验室实验的优点和局限性
Diacetyl has been used as a model compound in laboratory studies to investigate the potential health effects of other flavoring compounds. However, the use of (Z)-4-Methylhept-3-ene-2,6-dione in laboratory experiments is limited by its potential toxicity and the need for specialized equipment to handle and measure the compound.
未来方向
Future research on (Z)-4-Methylhept-3-ene-2,6-dione should focus on identifying the mechanisms underlying its potential health effects and developing strategies to mitigate these effects in workers exposed to the compound. Additionally, further studies are needed to determine the safety of (Z)-4-Methylhept-3-ene-2,6-dione and other flavoring compounds used in food and industrial applications.
合成方法
Diacetyl can be synthesized through various chemical reactions, including the oxidation of 2,3-butanedione and the reduction of 2,3-pentanedione. The most common method of synthesis involves the reaction of acetoin with an oxidizing agent, such as sodium hypochlorite or potassium permanganate.
科学研究应用
Diacetyl has been the subject of numerous scientific studies, particularly in relation to its potential health effects on workers exposed to high levels of the compound. Studies have shown that (Z)-4-Methylhept-3-ene-2,6-dione exposure can cause respiratory symptoms, including bronchiolitis obliterans, a rare and severe lung disease. Additionally, (Z)-4-Methylhept-3-ene-2,6-dione has been shown to have neurotoxic effects, potentially leading to cognitive impairment and other neurological disorders.
属性
CAS 编号 |
137277-67-9 |
|---|---|
产品名称 |
(Z)-4-Methylhept-3-ene-2,6-dione |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
(Z)-4-methylhept-3-ene-2,6-dione |
InChI |
InChI=1S/C8H12O2/c1-6(4-7(2)9)5-8(3)10/h4H,5H2,1-3H3/b6-4- |
InChI 键 |
SCZCAOODJLKIAJ-XQRVVYSFSA-N |
手性 SMILES |
C/C(=C/C(=O)C)/CC(=O)C |
SMILES |
CC(=CC(=O)C)CC(=O)C |
规范 SMILES |
CC(=CC(=O)C)CC(=O)C |
同义词 |
3-Heptene-2,6-dione, 4-methyl-, (Z)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



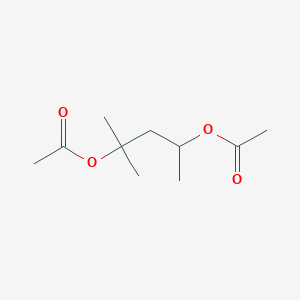
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
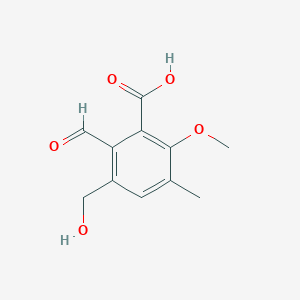
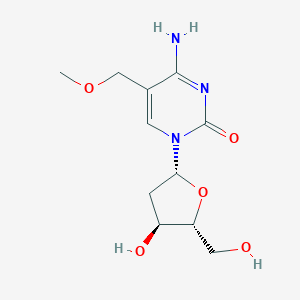
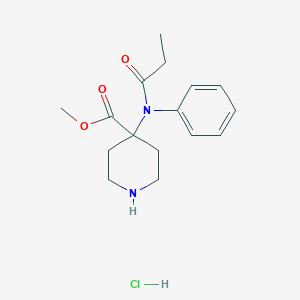
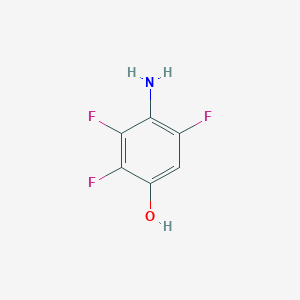
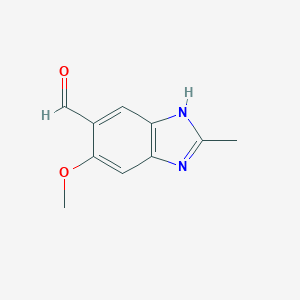
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)

